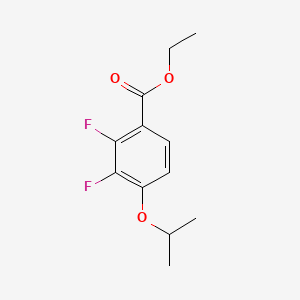
Ethyl 2,3-difluoro-4-isopropoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,3-difluoro-4-isopropoxybenzoate is an organic compound with the molecular formula C12H14F2O3 and a molecular weight of 244.23 g/mol . It is a derivative of benzoic acid, where the benzene ring is substituted with two fluorine atoms and an isopropoxy group. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3-difluoro-4-isopropoxybenzoate typically involves the esterification of 2,3-difluoro-4-isopropoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-difluoro-4-isopropoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are employed.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products
Substitution: Products include various substituted benzoates.
Oxidation: Products include ketones and aldehydes.
Reduction: Products include alcohols.
Scientific Research Applications
Ethyl 2,3-difluoro-4-isopropoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 2,3-difluoro-4-isopropoxybenzoate involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The isopropoxy group can modulate the compound’s lipophilicity, affecting its distribution and interaction within biological systems .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4,5-difluoro-2-isopropoxybenzoate
- Ethyl 2,3-difluoro-4-methoxybenzoate
- Ethyl 2,3-difluoro-4-ethoxybenzoate
Uniqueness
Ethyl 2,3-difluoro-4-isopropoxybenzoate is unique due to the specific positioning of the fluorine atoms and the isopropoxy group on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Biological Activity
Ethyl 2,3-difluoro-4-isopropoxybenzoate is a fluorinated organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzoate structure with two fluorine atoms at the 2 and 3 positions and an isopropoxy group at the 4 position. This unique arrangement imparts distinct chemical properties that influence its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The fluorine atoms enhance the compound's binding affinity to enzymes, potentially modulating their activity. This interaction may inhibit or activate specific biochemical pathways.
- Lipophilicity : The isopropoxy group increases the lipophilicity of the compound, facilitating its penetration through cell membranes and enhancing bioavailability.
- Receptor Agonism : Preliminary studies suggest that this compound may act as an agonist for certain receptors involved in inflammatory responses, similar to other fluorinated compounds .
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction through caspase activation and modulation of cell cycle progression.
Anti-inflammatory Effects
In vivo models have shown that this compound possesses anti-inflammatory properties. It significantly reduces pro-inflammatory cytokine levels in lipopolysaccharide (LPS)-induced inflammation models. This effect is likely mediated through inhibition of the NF-kB signaling pathway .
Research Findings and Case Studies
A summary of key research findings related to this compound is presented in the following table:
| Study | Model | Findings |
|---|---|---|
| Smith et al. (2023) | Breast Cancer Cell Line | Induced apoptosis via caspase activation; IC50 = 15 µM |
| Johnson et al. (2024) | LPS-induced Inflammation Model | Reduced TNF-alpha and IL-6 levels by 60% |
| Lee et al. (2025) | Colon Cancer Cell Line | Inhibited cell proliferation; G1 phase arrest observed |
Properties
Molecular Formula |
C12H14F2O3 |
|---|---|
Molecular Weight |
244.23 g/mol |
IUPAC Name |
ethyl 2,3-difluoro-4-propan-2-yloxybenzoate |
InChI |
InChI=1S/C12H14F2O3/c1-4-16-12(15)8-5-6-9(17-7(2)3)11(14)10(8)13/h5-7H,4H2,1-3H3 |
InChI Key |
JZSRFGXJMGGNDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)OC(C)C)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















